molecular formula C16H13Cl5 B13787489 ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- CAS No. 63938-32-9

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO-

Cat. No.: B13787489
CAS No.: 63938-32-9
M. Wt: 382.5 g/mol
InChI Key: KVTQUBPHWFLVOK-UHFFFAOYSA-N
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Description

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- typically involves multi-step organic reactions. The process may start with the chlorination of ethane, followed by the introduction of m-chloro-p-tolyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated aromatic ketones.

    Reduction: Reduction reactions may yield dechlorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia under reflux conditions.

Major Products Formed

The major products formed from these reactions include chlorinated aromatic ketones, dechlorinated ethane derivatives, and substituted aromatic compounds.

Scientific Research Applications

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxicological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHANE, 2,2-BIS(p-CHLORO-p-TOLYL)-1,1,1-TRICHLORO-
  • ETHANE, 2,2-BIS(m-BROMO-p-TOLYL)-1,1,1-TRICHLORO-
  • ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TETRACHLORO-

Uniqueness

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

63938-32-9

Molecular Formula

C16H13Cl5

Molecular Weight

382.5 g/mol

IUPAC Name

2-chloro-1-methyl-4-[2,2,2-trichloro-1-(3-chloro-4-methylphenyl)ethyl]benzene

InChI

InChI=1S/C16H13Cl5/c1-9-3-5-11(7-13(9)17)15(16(19,20)21)12-6-4-10(2)14(18)8-12/h3-8,15H,1-2H3

InChI Key

KVTQUBPHWFLVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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